molecular formula C15H12N2O2S2 B3083849 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide CAS No. 1142206-59-4

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide

Cat. No. B3083849
CAS RN: 1142206-59-4
M. Wt: 316.4 g/mol
InChI Key: OIELONVNQFJUGG-UHFFFAOYSA-N
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Description

“(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-acetic acid” is a chemical compound with the molecular formula C5H5NO3S2 . It has a molecular weight of 191.2 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetic acid . The InChI string is InChI=1S/C5H5NO3S2/c7-3(8)1-2-4(9)6-5(10)11-2/h2H,1H2,(H,7,8)(H,6,9,10) . The canonical SMILES string is C(C1C(=O)NC(=S)S1)C(=O)O .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 124 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 190.97108537 g/mol .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide, focusing on six unique fields:

Antimicrobial Agents

2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound is particularly effective against Gram-positive bacteria, making it a promising candidate for developing new antibiotics .

Anticancer Research

In the field of oncology, this compound has been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells by interfering with cellular signaling pathways. Its selective toxicity towards cancer cells over normal cells highlights its potential as a chemotherapeutic agent .

Antioxidant Applications

The compound’s structure includes functional groups that can scavenge free radicals, making it a potent antioxidant. This property is valuable in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases. Research is ongoing to explore its efficacy in various in vivo models .

Enzyme Inhibition

2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide has been studied as an enzyme inhibitor. It can inhibit specific enzymes involved in metabolic pathways, which is useful in treating diseases like diabetes and obesity. Its ability to modulate enzyme activity opens up possibilities for therapeutic applications .

Agricultural Applications

In agriculture, 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide is being studied for its potential as a pesticide. Its ability to disrupt the biological processes of pests without harming crops makes it an attractive option for sustainable pest management.

Santa Cruz Biotechnology Matrix Scientific Santa Cruz Biotechnology Santa Cruz Biotechnology : Matrix Scientific : Santa Cruz Biotechnology : Santa Cruz Biotechnology : Matrix Scientific

properties

IUPAC Name

N-naphthalen-1-yl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c18-13(8-12-14(19)17-15(20)21-12)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,16,18)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIELONVNQFJUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide
Reactant of Route 3
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2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide
Reactant of Route 5
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide
Reactant of Route 6
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-1-naphthylacetamide

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